Quinoline-2-carbonyl chloride

Catalog No.
S716100
CAS No.
50342-01-3
M.F
C10H6ClNO
M. Wt
191.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2-carbonyl chloride

CAS Number

50342-01-3

Product Name

Quinoline-2-carbonyl chloride

IUPAC Name

quinoline-2-carbonyl chloride

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

InChI

InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H

InChI Key

WFVMVMAUXYOQSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl

The exact mass of the compound Quinoline-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinoline-2-carbonyl chloride (CAS 50342-01-3) is a highly reactive, pre-activated acylating agent primarily utilized for the introduction of the quinoline-2-carbonyl (quinaldyl) moiety into pharmaceuticals, agrochemicals, and organometallic ligands. Unlike its free acid counterpart, quinaldic acid, which requires in situ activation, this acid chloride readily undergoes nucleophilic acyl substitution with amines and alcohols under mild basic conditions. Its rigid heterocyclic core and adjacent nitrogen atom make it a privileged building block for synthesizing biologically active carboxamides and N,O-bidentate pincer ligands [1].

Research Fit

1
High-electrophilicity acylationMay support nucleophilic acyl substitution workflows without coupling agents
2
Acid-sensitive quench designpH-dependent hydrolysis profile may support controlled biphasic workup
3
Heterocyclic carbonyl incorporationQuinoline-2-carbonyl motif introduction at 2-position regiochemistry

Attempting to substitute quinoline-2-carbonyl chloride with the cheaper generic precursor, quinoline-2-carboxylic acid (quinaldic acid), introduces severe process liabilities. Direct amidation of the free acid under standard basic coupling conditions (e.g., using tBuOK or PTSA in DMF) fails to produce the desired amide, instead driving a quantitative decarboxylation pathway that yields quinoline as the sole product [1]. Furthermore, even when decarboxylation is avoided using expensive uronium or carbodiimide coupling reagents (like HATU or EDC), the process suffers from poor atom economy and complex purification requirements to remove urea byproducts [2]. Procuring the pre-activated acid chloride circumvents these failure modes, ensuring direct, high-yield conversion without decarboxylative degradation.

Substitution Risk

Product
Quinoline-2-carbonyl chloride
Comparator
Parent acid
Orders of magnitude higher electrophilicity; no coupling agent required
Requires activation; reaction rate and yield may shift
Positional isomer (4-carbonyl)
Electronic environment tuned for 2-position regioselectivity
Carbonyl electronics may alter kinetics and functionalization outcome
Alkyl / phenyl chlorides
Rapid hydrolysis under mild conditions; distinct electrophilic profile
Significantly lower reactivity; mechanism context may differ

Prevention of Decarboxylation During Direct Amidation

When subjected to basic amidation conditions (e.g., tBuOK in DMF), the free acid baseline undergoes complete degradation, whereas quinoline-2-carbonyl chloride successfully yields the target amide. The pre-activated chloride eliminates the thermal and basic stress that triggers the loss of the carboxyl group [1].

Evidence DimensionProduct distribution during base-catalyzed amidation
Target Compound DataAffords the desired quinoline-2-carboxamide product
Comparator Or BaselineQuinoline-2-carboxylic acid (Quinaldic acid)
Quantified DifferenceQuinaldic acid yields 100% decarboxylated byproduct (quinoline), whereas the acid chloride successfully yields the amide without degradation.
ConditionsBase-catalyzed amidation in DMF (tBuOK or PTSA)

Buyers must procure the pre-activated acid chloride to prevent catastrophic loss of the starting material to decarboxylation when synthesizing quinaldic amides.

Hydrolysis stability
Class-level inference
pH 1–3: 5–15 min
pH 6–8: 60–180 min
pH 9–12: 2–10 min
pH may shift half-life by >1000-fold; informs quench design
Data to verify; acid stable; acetyl chloride reference

Elimination of Costly Coupling Reagents

In the synthesis of complex quinoline carboxamides (such as ABCG2 modulators), utilizing quinoline-2-carbonyl chloride requires only a simple, inexpensive tertiary amine base (like TEA or DIPEA) to achieve high-yielding amide bond formation. In contrast, utilizing the free acid necessitates stoichiometric amounts of expensive coupling reagents like EDC or HATU, which generate difficult-to-remove urea byproducts [1].

Evidence DimensionReagent requirement for amide bond formation
Target Compound DataRequires only an inexpensive tertiary amine base (e.g., TEA, DIPEA)
Comparator Or BaselineQuinoline-2-carboxylic acid + HATU or EDC/HOBt
Quantified DifferenceEliminates the need for stoichiometric amounts of expensive uronium/carbodiimide reagents, reducing raw material costs and preventing urea byproduct formation.
ConditionsSolution-phase or solid-phase acylation of primary/secondary amines

For scale-up procurement, switching from the free acid to the acid chloride drastically simplifies downstream purification and reduces the per-mole cost of the coupling step.

Activation energy
Class-level inference
45–52 kJ/mol (neutral)
35–42 kJ/mol (basic)
May support faster reaction at lower temperature vs alkyl chlorides
~10–30 kJ/mol lower Ea; aqueous, 15–55°C context

Regioselective Bidentate Ligand Formation

Quinoline-2-carbonyl chloride is uniquely suited for the synthesis of stable organometallic pincer complexes. The 2-position of the carbonyl group relative to the quinoline nitrogen allows the resulting amides to act as robust N,O-bidentate ligands. For example, in the synthesis of cytotoxic Pd(II) pincer complexes, this specific geometry enables stable cyclopalladation that cannot be achieved with 3-, 4-, or 6-substituted quinoline analogs [1].

Evidence DimensionCoordination mode and complex stability
Target Compound DataForms stable N,O-bidentate coordination complexes (e.g., Pd(II) pincer ligands)
Comparator Or BaselineQuinoline-6-carbonyl chloride or Pyridine-3-carbonyl chloride
Quantified DifferenceProvides 1,5-bidentate chelation that significantly enhances thermodynamic stability compared to the strictly monodentate coordination of non-adjacent isomers.
ConditionsTransition metal complexation (e.g., Pd(II) ligand synthesis)

Researchers designing stable organometallic catalysts or metalloenzyme inhibitors must select the 2-position isomer to ensure the requisite bidentate chelation geometry.

Amide formation yield
Data to verify
80–95% yield
vs parent acid (requires coupling reagents)
Reported yield may streamline synthetic step count
Toluene, RT, 24 h, primary anilines; source review advised
Hydrolysis reactivity
Class-level inference
Vigorous reaction with water; liberates HCl
vs alkyl/ phenyl chlorides: stable to water
Orders of magnitude higher reactivity; anhydrous handling context
Ambient temperature aqueous conditions; class-level kinetic difference
Commercial purity
Cross-study comparable
97% (common); 98% available
vs parent acid 98%
Comparable purity specification; supports procurement review
Supplier specifications; NMR/GC basis

Large-Scale Synthesis of Quinoline-2-Carboxamides

Directly downstream of the decarboxylation and coupling-reagent avoidance evidence, this compound is the optimal precursor for synthesizing ABCG2 modulators, Jumonji demethylase inhibitors, and antifungal agents where free-acid activation is a process liability [1].

Organometallic Pincer Complex Development

Downstream of its bidentate coordination properties, it is used to synthesize N,O-bidentate ligands for Pd(II) catalysts and biologically active metal complexes, leveraging the specific 2-position geometry [2].

Solid-Phase Peptide Synthesis (SPPS) End-Capping

Downstream of its high reactivity, the acid chloride is used to efficiently cap N-termini with a quinaldyl group on-resin without requiring excess HATU/EDC, streamlining cleavage and purification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quinoline-2-carboxamide synthesis
Reported amide bond formation yield
Purity and yield reproducibility under stated conditions
Biphasic / moisture-sensitive acylation
pH-dependent hydrolysis half-life
Quench kinetics and phase-transfer design review
Functionalized quinoline materials
Acylation scope with alcohols and thiols
Reactivity under anhydrous conditions; polymer/MOF context
Agrochemical and pharmaceutical intermediates
2-position regiochemistry and electrophilicity
Target-engagement context; intermediate stability review

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Quinoline-2-carbonyl chloride

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